N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

Description

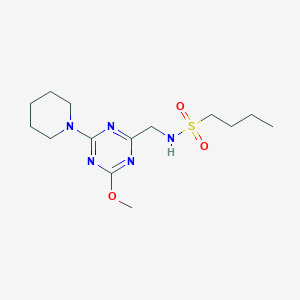

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a 1,3,5-triazine derivative characterized by a methoxy group at the 4-position, a piperidin-1-yl substituent at the 6-position, and a butane-1-sulfonamide moiety linked via a methyl group at the 2-position. This compound’s structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and agrochemical applications. Its triazine core enables diverse substitution patterns, which influence binding affinity, solubility, and metabolic stability .

Properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O3S/c1-3-4-10-23(20,21)15-11-12-16-13(18-14(17-12)22-2)19-8-6-5-7-9-19/h15H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICQQZJEYUSUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1=NC(=NC(=N1)OC)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

- Molecular Formula : C17H20F3N5O4S

- Molecular Weight : 447.43 g/mol

- CAS Number : 2034470-35-2

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Solubility | N/A |

This compound exhibits various biological activities attributed to its structural components. The triazine moiety is known for its role in targeting specific receptors and enzymes, while the piperidine ring contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate antimicrobial properties. For instance, derivatives of sulfonamides have shown efficacy against a range of bacterial strains. The sulfonamide group is particularly effective in inhibiting bacterial folate synthesis, leading to bactericidal effects.

Anticonvulsant Properties

Preliminary studies suggest that this compound may possess anticonvulsant activity. A related class of compounds demonstrated significant efficacy in models of epilepsy, indicating potential for further exploration in this area.

Anticancer Potential

There is emerging evidence that triazine derivatives exhibit anticancer properties. Compounds structurally similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer models.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.

Study 2: Anticonvulsant Activity

A series of experiments were conducted to evaluate the anticonvulsant effects of related compounds in animal models. The findings revealed that certain structural modifications enhanced the anticonvulsant activity, suggesting that this compound may also exhibit similar effects.

Study 3: Anticancer Activity

A recent investigation into the anticancer properties of triazine derivatives found that N-substituted triazines exhibited cytotoxic effects against several cancer cell lines. The study highlighted the importance of the methoxy and piperidine substituents in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,5-triazine derivatives, focusing on substituent effects, biological activities, and synthesis pathways.

Structural Analogs in Alzheimer’s Disease Research

highlights 1,3,5-triazine derivatives 11.a and 11.b, which exhibit high inhibitory activity in multi-target models for Alzheimer’s disease. These compounds feature cyclohexyl or mesityl substituents at the 4-position and a 2-aminoethoxypropoxymethyl group at the 2-position. Key findings:

- Steric bulk at both the 4- and 6-positions enhances inhibition.

- Sulfonamide vs. aminoethoxypropoxymethyl: The target’s butane-1-sulfonamide may improve solubility and metabolic stability compared to the polar but hydrolytically labile aminoethoxypropoxymethyl group in 11.a/11.b .

Sodium Channel Inhibitors with Triazine Cores

describes Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide), a sodium channel blocker with analgesic properties. Comparisons:

- Substituent flexibility : The target’s methoxy and piperidinyl groups contrast with Compound H ’s benzyloxy-piperidinyl and acetamide moieties. The benzyloxy group in Compound H may enhance lipophilicity but reduce metabolic stability compared to the target’s methoxy group .

- Sulfonamide vs.

Agrochemical Derivatives

references methyl 2-[[[[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylaminol]carbonyl]amino]sulfonyl]benzoate, a herbicide. Key distinctions:

- Piperidinyl vs. plant enzyme targets) .

- Butane-1-sulfonamide vs. benzoate ester : The sulfonamide in the target compound may reduce volatility and enhance environmental stability compared to the ester-containing herbicide .

Antiproliferative Triazine Derivatives

describes 5h (a triazine-phenol derivative with tert-butyl and hydrazono groups), which shows preliminary antiproliferative activity. Comparisons:

- Sulfonamide vs. hydrazono: The target’s sulfonamide may confer stronger hydrogen-bonding interactions with cellular targets compared to 5h’s hydrazono group, influencing potency .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.